molecular formula C14H20N2O B1306224 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline CAS No. 345990-94-5

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline

Cat. No.: B1306224
CAS No.: 345990-94-5
M. Wt: 232.32 g/mol
InChI Key: ZNDUKWZNBHOKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline is a chemical compound with the molecular formula C14H20N2O. It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a dimethyl group and a carbonyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2,6-dimethylpiperidine with aniline in the presence of a carbonylating agent. One common method is the acylation of aniline with 2,6-dimethylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research has shown potential therapeutic effects in the treatment of neurological disorders, cancer, and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]phenol
  • 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]benzylamine
  • 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]benzoic acid

Uniqueness

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline, a compound with a unique substitution pattern, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy in various biological contexts.

The compound features a piperidine ring substituted with a carbonyl group and an aniline moiety. Its structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways associated with neurological functions.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in critical biological processes, potentially affecting pathways related to inflammation and cancer progression.

1. Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have shown its effectiveness in inhibiting the growth of human cervix carcinoma (HeLa) cells with an IC50 value indicating significant potency .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by suppressing COX-2 activity, a key enzyme in the inflammatory pathway. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

3. Neuroprotective Properties

Given its interaction with neurotransmitter receptors, there is potential for this compound to provide neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (μM)References
AnticancerHeLa (cervix carcinoma)9.6 ± 0.7
Anti-inflammatoryCOX-2 inhibition0.04 ± 0.09
NeuroprotectiveNeuronal cell linesNot specified

Case Study: Anticancer Activity

In a study examining the compound's effects on HeLa cells, results indicated that treatment led to significant reductions in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in RAW264.7 macrophages upon treatment.

Properties

IUPAC Name

(2-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDUKWZNBHOKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387827
Record name (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345990-94-5
Record name (2-Aminophenyl)(2,6-dimethyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345990-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.